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molecular formula C9H9BrFNO B1289994 N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide CAS No. 633335-80-5

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Cat. No. B1289994
M. Wt: 246.08 g/mol
InChI Key: KCEWAUIVDCPPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901139B2

Procedure details

A solution of N-(4-bromo-5-fluoro-2-methylphenyl)acetamide (29B, 10.00 g, 40.64 mmol) in chloroform (100 mL) was treated with acetic anhydride (11.5 mL, 122.0 mmol), potassium acetate (8.00 g, 81.5 mmol), and 18-Crown-6 (540.00 mg, 2.0430 mmol) and then with isoamyl nitrite (12.3 mL, 871 mmol) and heated at 65° C. for 12 hours. The reaction mixture was cooled to room temperature and treated with EtOAc (500 mL), washed with water, dried (MgSO4), filtered, and then concentrated in vacuo. A pale yellow solid of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (29C) precipitated out. The initial filtrate was concentrated and the residue was purified using chromatography (SiO2, EtOAc/Hexanes) to yield more of product 29C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH:9][C:10](=[O:12])[CH3:11])=[C:4]([CH3:13])[CH:3]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].C1OCCOCCOCCOCCOCCOC1.[N:44](OCCC(C)C)=O>C(Cl)(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[F:8])[N:9]([C:10](=[O:12])[CH3:11])[N:44]=[CH:13]2 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)NC(C)=O)C
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
potassium acetate
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
540 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
12.3 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
A pale yellow solid of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone (29C) precipitated out
CONCENTRATION
Type
CONCENTRATION
Details
The initial filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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